Cas no 17479-06-0 (UDP-D-galactosamine disodium salt)
UDP-D-galactosamine disodium salt Chemical and Physical Properties
Names and Identifiers
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- Uridine 5'-(trihydrogendiphosphate), P'-(2-amino-2-deoxy-a-D-galactopyranosyl) ester
- UDP-D-GALACTOSAMINE DISODIUM SALT
- UDP-GlcNH2
- uridine diphosphate galactosamine
- (2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen diphosphate (non-preferred name)
- Udp galactosamine
- Uridine 5'-(trihydrogen diphosphate), P'-(2-amino-2-deoxy-alpha-D-galactopyranosyl) ester
- Uridine 5'-diphosphogalactosamine
- UDP-D-galactosamine
- Uracil Diphosphate galactosamine
- CHEBI:16846
- UDP-galactosamine
- CYKLRRKFBPBYEI-KBQKSTHMSA-N
- UDP-GalN
- CHEMBL2092918
- UDP-alpha-D-galactosamine
- UDPgalactosamine
- Q27102108
- [(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- DTXSID901316536
- [(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate
- uridine 5'-[3-(2-amino-2-deoxygalactopyranosyl) dihydrogen diphosphate]
- 17479-06-0
- C02467
- AC1Q6SAB
- UDP-D-galactosamine disodium salt
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- Inchi: 1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1
- InChI Key: CYKLRRKFBPBYEI-KBQKSTHMSA-N
- SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC(NC2=O)=O)O1)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)N
Computed Properties
- Exact Mass: 565.07100571g/mol
- Monoisotopic Mass: 565.07100571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 967
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -9.2
- Topological Polar Surface Area: 297Ų
UDP-D-galactosamine disodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | U206955-1mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 1mg |
$ 645.00 | 2022-06-02 | ||
| TRC | U206955-2.5mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 2.5mg |
$ 1075.00 | 2022-06-02 | ||
| TRC | U206955-5mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 5mg |
$ 2040.00 | 2022-06-02 | ||
| Biosynth | MU31481-5 mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 5mg |
$788.30 | 2023-01-03 | ||
| Biosynth | MU31481-10 mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 10mg |
$1,182.50 | 2023-01-03 | ||
| Biosynth | MU31481-25 mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 25mg |
$2,395.50 | 2023-01-03 | ||
| Biosynth | MU31481-50 mg |
UDP-D-galactosamine disodium salt |
17479-06-0 | 50mg |
$4,184.50 | 2023-01-03 |
UDP-D-galactosamine disodium salt Related Literature
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Zi-Long Wang,Jia-Jing Zhou,Bo-Yun Han,Aobulikasimu Hasan,Ya-Qun Zhang,Jia-He Zhang,Hai-Dong Wang,Bin Li,Xue Qiao,Min Ye Chem. Commun. 2022 58 5277
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Veronica Ghini,Michele Mannelli,Lara Massai,Andrea Geri,Stefano Zineddu,Tania Gamberi,Luigi Messori,Paola Turano RSC Adv. 2023 13 21629
Additional information on UDP-D-galactosamine disodium salt
Recent Advances in the Study of UDP-D-galactosamine disodium salt (CAS: 17479-06-0) and Its Applications in Chemical Biology and Medicine
UDP-D-galactosamine disodium salt (CAS: 17479-06-0) is a critical nucleotide sugar derivative that plays a pivotal role in glycobiology and glycosylation processes. Recent studies have highlighted its significance in the biosynthesis of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans, which are essential for cellular communication, immune response, and pathogen recognition. This research brief synthesizes the latest findings on UDP-D-galactosamine disodium salt, focusing on its chemical properties, biological functions, and emerging applications in drug development and therapeutic interventions.
One of the most notable advancements in the study of UDP-D-galactosamine disodium salt is its role in the enzymatic synthesis of glycosaminoglycans (GAGs). Researchers have demonstrated that this compound serves as a key substrate for glycosyltransferases, enzymes that catalyze the transfer of galactosamine residues to growing GAG chains. Recent structural studies have provided insights into the molecular mechanisms underlying these enzymatic reactions, offering potential targets for modulating GAG biosynthesis in diseases such as osteoarthritis and cancer metastasis.
In the context of infectious diseases, UDP-D-galactosamine disodium salt has been investigated for its involvement in the biosynthesis of bacterial lipopolysaccharides (LPS). LPS are major components of the outer membrane of Gram-negative bacteria and are critical for their virulence and immune evasion. Inhibitors targeting the enzymes that utilize UDP-D-galactosamine disodium salt in LPS biosynthesis have shown promise as novel antibiotics, particularly against multidrug-resistant strains. Recent high-throughput screening efforts have identified several small molecules that disrupt these pathways, paving the way for new antimicrobial therapies.
Another exciting development is the application of UDP-D-galactosamine disodium salt in the field of glycoprotein engineering. Researchers have leveraged this compound to produce homogeneous glycoproteins with defined glycosylation patterns, which are crucial for the development of biopharmaceuticals with improved efficacy and safety profiles. For instance, recent studies have reported the use of UDP-D-galactosamine disodium salt in the chemoenzymatic synthesis of erythropoietin (EPO) analogs with enhanced stability and bioactivity, offering potential benefits for the treatment of anemia and other hematologic disorders.
Furthermore, advances in analytical techniques have enabled more precise quantification and characterization of UDP-D-galactosamine disodium salt in biological samples. Liquid chromatography-mass spectrometry (LC-MS) methods have been refined to detect trace amounts of this compound in cellular extracts, facilitating studies on its metabolic flux and regulatory roles. These methodological improvements have also supported the discovery of novel biosynthetic pathways involving UDP-D-galactosamine disodium salt, expanding our understanding of its biological significance.
In conclusion, UDP-D-galactosamine disodium salt (CAS: 17479-06-0) continues to be a focal point of research in chemical biology and medicine. Its versatile applications in glycobiology, infectious disease, and biopharmaceutical development underscore its importance as a tool and target for scientific inquiry. Future studies are expected to explore its potential in personalized medicine, where tailored glycosylation patterns could optimize therapeutic outcomes. As the field progresses, interdisciplinary collaborations will be essential to unlock the full potential of this remarkable compound.
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